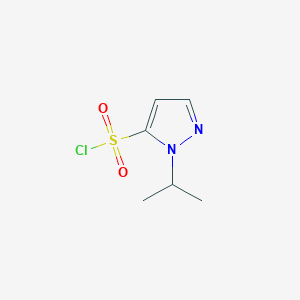
1-isopropyl-1H-pyrazole-5-sulfonyl chloride
Vue d'ensemble
Description
“1-isopropyl-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the empirical formula C6H9ClN2O2S . It has a molecular weight of 208.67 . The compound is in liquid form .
Molecular Structure Analysis
The SMILES string of “this compound” isCC(C)n1nccc1S(Cl)(=O)=O . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a liquid . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique
Catalysis and Organic Synthesis
1-Isopropyl-1H-pyrazole-5-sulfonyl chloride has been utilized in organic synthesis, particularly in catalysis. A study by Moosavi‐Zare et al. (2013) demonstrates the use of a related ionic liquid, 1-sulfopyridinium chloride, as a catalyst in the synthesis of bis(pyrazol-5-ol)s through Knoevenagel–Michael reaction, indicating the potential of pyrazole derivatives in catalysis and organic synthesis (Moosavi‐Zare et al., 2013).
Synthesis of Novel Compounds
The compound is also instrumental in synthesizing new chemical entities. Povarov et al. (2019) describe the synthesis of new sulfamides based on 1-isopropyl-3-α-naphthyl-5-methoxymethyl-4-aminopyrazole, showcasing the versatility of pyrazole derivatives in creating novel compounds (Povarov et al., 2019).
Medicinal Chemistry
In medicinal chemistry, pyrazole derivatives, including compounds related to this compound, are used to synthesize inhibitors for various enzymes. For instance, Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides as carbonic anhydrase inhibitors, highlighting the potential therapeutic applications of these compounds (Bülbül et al., 2008).
Biological Activity Studies
Compounds derived from pyrazole sulfonyl chlorides are also studied for their biological activities. Kasımoğulları et al. (2009) investigated the inhibitory effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes, suggesting the potential for drug discovery (Kasımoğulları et al., 2009).
Pesticide Development
Phenylpyrazole derivatives, which may include this compound, are used in the development of insecticides. A study by Cole et al. (1993) on the action of phenylpyrazole insecticides at the GABA-gated chloride channel exemplifies such applications (Cole et al., 1993).
Safety and Hazards
The compound is classified as Skin Corr. 1B under hazard classifications . The safety information includes the following precautionary statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P310 - Immediately call a POISON CENTER or doctor/physician .
Propriétés
IUPAC Name |
2-propan-2-ylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5(2)9-6(3-4-8-9)12(7,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APESRGNGHCTUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




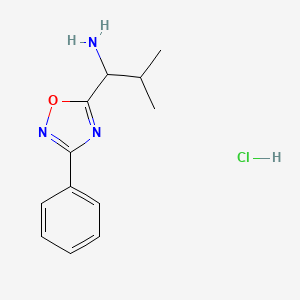
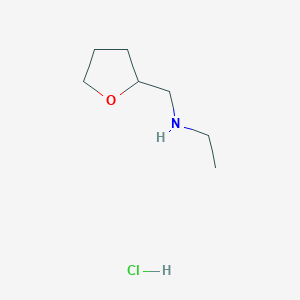

![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
![Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1372017.png)
![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)
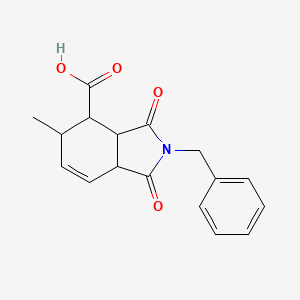


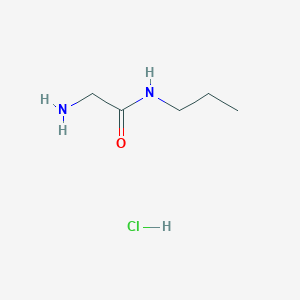
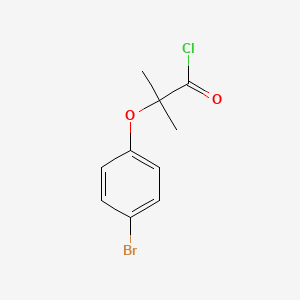
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1372030.png)